![molecular formula C9H9FO3 B1344250 Ethyl 2-fluoro-4-hydroxybenzoate CAS No. 217978-01-3](/img/structure/B1344250.png)
Ethyl 2-fluoro-4-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-4-hydroxybenzoate is a chemical compound with the IUPAC name ethyl 4-fluoro-2-hydroxybenzoate . It is used as a flavoring agent in the food industry and as a fragrance ingredient in the cosmetic industry.
Molecular Structure Analysis
The molecular weight of Ethyl 2-fluoro-4-hydroxybenzoate is 184.17 . The InChI code for this compound is1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3
.
Scientific Research Applications
Chemical Synthesis
Ethyl 2-fluoro-4-hydroxybenzoate is used in chemical synthesis. It is synthesized through an acid-base reaction or esterification process, using 4-hydroxybenzoic acid and corresponding alcohol (R-OH) in the presence of an acidic catalyst .
Thermochemical Studies
This compound is used in thermochemical studies . The thermochemical properties of a homological series of the alkyl 4-hydroxybenzoates (alkyl = methyl, ethyl, n -propyl and n -butyl) were studied by combustion calorimetry, transpiration, static method and DSC .
Pharmaceutical Applications
Ethyl 2-fluoro-4-hydroxybenzoate is used in pharmaceutical applications . Parabens (or esters of 4-hydroxybenzoic acid) are widely used as effective preservatives in cosmetic and pharmaceutical products .
Cosmetic Applications
This compound is also used in cosmetic applications . As mentioned above, parabens are widely used as effective preservatives in cosmetic products .
Food Industry
In the food industry, parabens are known as additives E214, E216 and E218 . Ethyl 2-fluoro-4-hydroxybenzoate, being a type of paraben, could potentially be used in this context.
Quantum Chemical Calculations
Ethyl 2-fluoro-4-hydroxybenzoate is used in quantum chemical calculations . The composite quantum chemical methods G3MP2 and G4 were used to calculate the theoretical gas-phase enthalpies of formation in good agreement with the experiment .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-fluoro-4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other compounds or enzymes.
properties
IUPAC Name |
ethyl 2-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPJOZJIAQHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-4-hydroxybenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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